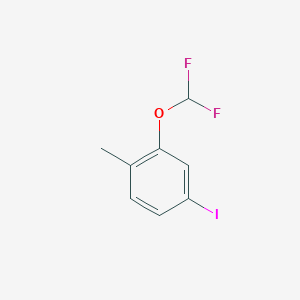
2-(Difluoromethoxy)-4-iodotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4-iodotoluene is an organic compound characterized by the presence of iodine, fluorine, and methoxy groups attached to a toluene backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where toluene is treated with iodine and nitric acid to form 4-iodotoluene . This intermediate can then undergo further reactions to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4-iodotoluene may involve large-scale electrophilic aromatic substitution followed by fluorination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and selectivity .
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-4-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds
Oxidation and Reduction: The methyl group on the toluene ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Iodine and Nitric Acid: Used in the initial electrophilic aromatic substitution to introduce the iodine atom.
Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.
Major Products Formed
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Formation of carboxylic acids from the oxidation of the methyl group.
科学研究应用
2-(Difluoromethoxy)-4-iodotoluene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules due to its functional groups.
Materials Science: Used in the development of new materials with unique properties, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-4-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing iodine and fluorine atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The palladium-catalyzed cross-coupling reactions involve oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
4-Iodotoluene: Similar structure but lacks the difluoromethoxy group.
4-Iodoanisole: Contains a methoxy group instead of a difluoromethoxy group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-4-iodotoluene is unique due to the presence of both iodine and difluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
属性
分子式 |
C8H7F2IO |
|---|---|
分子量 |
284.04 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,1H3 |
InChI 键 |
WJQIMYDVBKKVLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)I)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


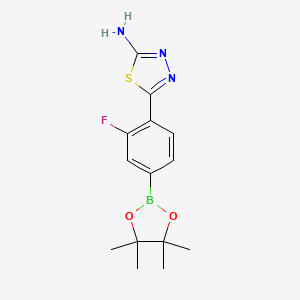
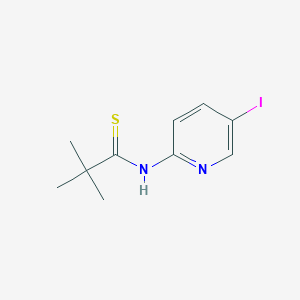
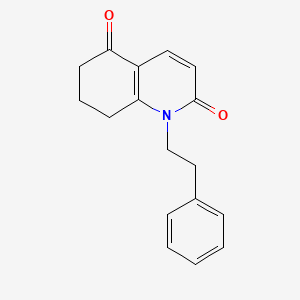
![7,7,9,9-Tetramethyl-3-octyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8522143.png)
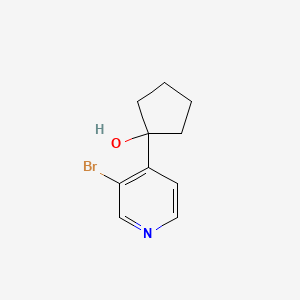
![Benzamide,2-(acetyloxy)-n-[3-(aminocarbonyl)phenyl]-5-chloro-](/img/structure/B8522153.png)
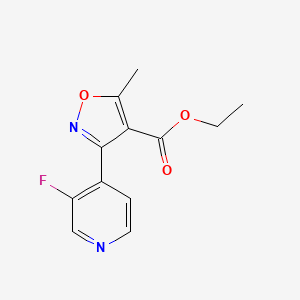
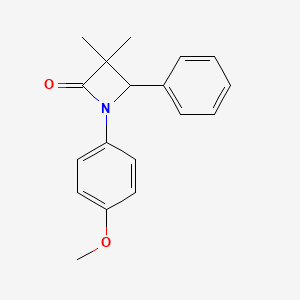
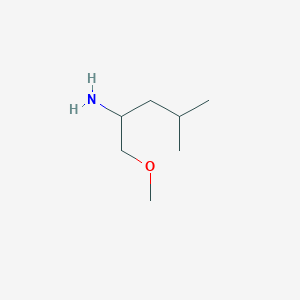
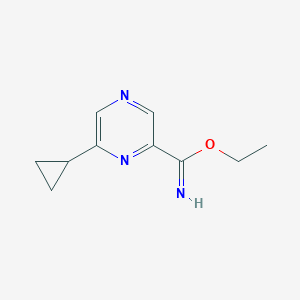
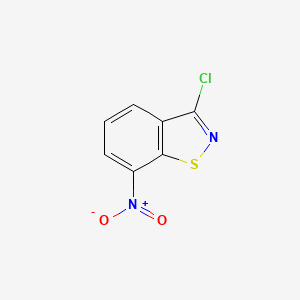
![(S)-2-[4-(1-aminoethyl)phenoxy]-N,N-diethylethylamine](/img/structure/B8522208.png)
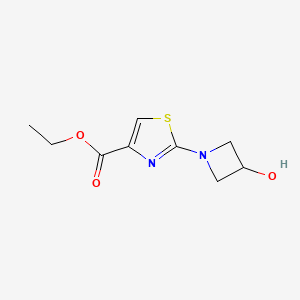
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8522212.png)
